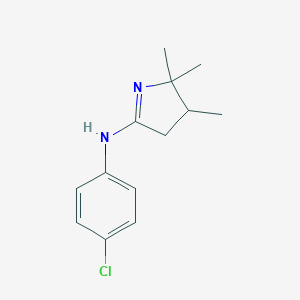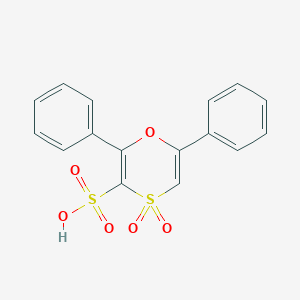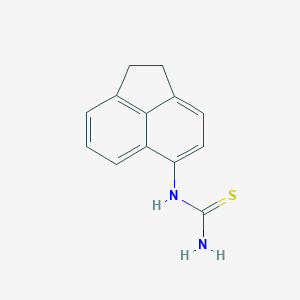
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD inhibitors are widely used in the synthesis of herbicides, fungicides, and insecticides. The compound has also shown promising results in the treatment of various diseases and disorders.
作用機序
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one), which is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain in plants. By inhibiting 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor disrupts the photosynthetic process, leading to the death of the plant. In addition to its effects on plants, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been found to have neuroprotective effects in the brain.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been found to have a range of biochemical and physiological effects. In plants, the compound inhibits the biosynthesis of plastoquinone, leading to the disruption of the photosynthetic process and the death of the plant. In the brain, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been found to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases and disorders.
実験室実験の利点と制限
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has several advantages for use in lab experiments. The compound is readily available and relatively easy to synthesize. It is also highly effective in inhibiting the growth of plants, fungi, and insects, making it a valuable tool in agriculture. However, there are also some limitations to the use of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments. The compound is highly toxic and requires careful handling. It is also expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly in the treatment of diseases and disorders. Additionally, there is a need for further studies on the biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly in the brain. Finally, there is a need for research on the potential environmental impacts of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly its effects on non-target organisms.
合成法
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the condensation of 2,4-dimethylbenzoyl chloride with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain the final product. The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor is a complex process that requires expertise and careful handling of chemicals.
科学的研究の応用
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been used in the synthesis of herbicides, fungicides, and insecticides. The compound has been found to be effective in inhibiting the growth of weeds, fungi, and insects, making it a valuable tool in agriculture. 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been studied for its potential use in the production of biofuels.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-13-8-10-16(11-9-13)19(24)17-18(15-6-4-3-5-7-15)22(12-14(2)23)21(26)20(17)25/h3-11,14,18,23-24H,12H2,1-2H3/b19-17+ |
InChIキー |
DFWRTBHKCVCRKC-HTXNQAPBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)


![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
